N-benzyl-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-benzyl-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound featuring a benzyl group, a triazole ring, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Coupling Reactions: The imidazole and triazole rings are then linked through a sulfanyl bridge, typically using thiol reagents under basic conditions.
Final Assembly: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro group on the imidazole ring, converting it to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium alkoxides or thiolates are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The biological activity of N-benzyl-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is primarily due to its ability to interact with microbial enzymes and disrupt cellular processes. The nitro group on the imidazole ring can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Shares the nitroimidazole core and is used for similar therapeutic purposes.
Ornidazole: Also a nitroimidazole, used in the treatment of protozoal infections.
Uniqueness
N-benzyl-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to the presence of both a triazole and an imidazole ring, which may confer a broader spectrum of biological activity and potential for diverse chemical modifications.
Properties
Molecular Formula |
C17H19N7O3S |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-benzyl-2-[[4-methyl-5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N7O3S/c1-12-18-9-16(24(26)27)23(12)10-14-20-21-17(22(14)2)28-11-15(25)19-8-13-6-4-3-5-7-13/h3-7,9H,8,10-11H2,1-2H3,(H,19,25) |
InChI Key |
RHZDDFKKAZOHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC2=NN=C(N2C)SCC(=O)NCC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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